2-cyano-N-pentylacetamide
Overview
Description
2-Cyano-N-pentylacetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. The structure of 2-cyano-N-pentylacetamide is not directly discussed in the provided papers, but its analogs are extensively studied for their potential in creating polyfunctionally substituted heterocyclic compounds with potential biological activities.
Synthesis Analysis
The synthesis of related compounds to 2-cyano-N-pentylacetamide involves the reaction of amines with ethyl cyanoacetate to form cyanoacetamide derivatives. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate yields a cyanoacetamide that is used to synthesize a variety of heterocyclic derivatives . Similarly, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate produces a cyanoacetamide derivative that serves as a precursor for further heterocyclic synthesis . These synthetic pathways typically involve one-pot reactions under mild conditions, highlighting their convenience and efficiency.
Molecular Structure Analysis
The molecular structure of 2-cyano-N-pentylacetamide itself is not detailed in the provided papers. However, the structures of similar cyanoacetamide derivatives are characterized using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy . These methods are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Cyanoacetamide derivatives are reactive intermediates that can undergo various chemical reactions to form heterocyclic compounds. The reactivity is influenced by the presence of functional groups that can participate in different reaction pathways, such as dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . These reactions lead to the formation of heterocyclic rings, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyano-N-pentylacetamide are not explicitly discussed in the provided papers. However, the properties of similar compounds are evaluated in terms of their biological activities. For example, some cyanoacetamide derivatives exhibit high inhibitory effects on human cancer cell lines, such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Additionally, the antimicrobial activities of these compounds are tested against various strains of bacteria and fungi, with molecular docking studies being used to predict the most active compounds .
Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- The synthesis of various heterocyclic compounds using derivatives of 2-cyano-N-pentylacetamide has been widely studied. For instance, 2-Cyano-N-arylacetamide has been used to synthesize nitrogenous heterocycles like iminocoumarine, thiazole, dihydropyridine, and imidazole or benzoimidazole. Molecular docking studies show these compounds as potent antimicrobial agents (Ewies & Abdelsalaam, 2020).
- Similarly, compounds like 2-cyano-N-octadecylacetamide have been key intermediates in synthesizing thiazole, pyrazole, oxazole, pyrimidine, and other derivatives. These compounds have been evaluated for their antimicrobial and surface activities (El-Sayed & Ahmed, 2016).
Molecular Orientation and Conformation at Interfaces :
- The orientation and conformation of molecules at interfaces, including those with cyano groups, have been studied using second-order nonlinear optics. For instance, the orientation of pentyl-cyanoterphenyl molecules at the air-water interface has been investigated, providing insights into molecular configuration at interfaces (Zhuang et al., 1999).
Synthesis of Polyfunctionalized Heterocyclic Compounds :
- There has been research on synthesizing polyfunctionalized heterocyclic compounds from derivatives like 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide. These compounds have been evaluated for their antimicrobial and surface activities, showcasing the versatility of 2-cyano-N-pentylacetamide derivatives in synthesizing biologically active compounds (El-Sayed et al., 2015).
Synthesis and Biological Activity of Cyanoximes :
- A series of cyanoximes, including compounds with a 2-cyano-N-pentylacetamide structure, have been synthesized and characterized. These compounds have shown potential in forming complexes with palladium and platinum and have been tested for antiproliferative activity against human cervical cancer cell lines (Eddings et al., 2004).
Application in Heterocyclic Synthesis :
- Derivatives like 2-cyano-N-(4-sulfamoylphenyl) acetamide have been utilized as synthons in heterocyclic synthesis. These derivatives have paved the way for the synthesis of polyfunctionalized heterocyclic compounds, demonstrating the utility of 2-cyano-N-pentylacetamide in medicinal chemistry (Gouda, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-cyano-N-pentylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-2-3-4-7-10-8(11)5-6-9/h2-5,7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUJMMLYEYWYAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403544 | |
Record name | 2-cyano-N-pentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-pentylacetamide | |
CAS RN |
39488-46-5 | |
Record name | 2-cyano-N-pentylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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